tert-Butyl (trans-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate
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Overview
Description
tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a cyclobutyl ring, and a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
The synthesis of tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the cyclobutyl ring, followed by the introduction of the hydroxy and methyl groups. The dioxaborolane moiety is then attached through a substitution reaction. The final step involves the addition of the tert-butyl carbamate group under controlled conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Major products formed from these reactions include various substituted cyclobutyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The cyclobutyl ring provides structural rigidity, enhancing the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate include:
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound also contains a dioxaborolane moiety and is used in similar cross-coupling reactions.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Another compound with a dioxaborolane group, used in the synthesis of complex organic molecules.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound is used in the synthesis of various boronic acid derivatives.
The uniqueness of tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications.
Properties
Molecular Formula |
C22H34BNO5 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
tert-butyl N-[3-hydroxy-3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]carbamate |
InChI |
InChI=1S/C22H34BNO5/c1-18(2,3)27-17(25)24-22(13-21(8,26)14-22)15-9-11-16(12-10-15)23-28-19(4,5)20(6,7)29-23/h9-12,26H,13-14H2,1-8H3,(H,24,25) |
InChI Key |
FSPLQDULMMTJBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC(C3)(C)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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